N'-(2,4-Dimethylphenyl)-N-methylformamidine (CAS: 33089-74-6), commonly referred to as BTS-27271 or DPMF, is a biologically active formamidine derivative and the primary functional metabolite of the globally utilized acaricide and insecticide amitraz. In commercial procurement, it is predominantly sourced as a high-purity analytical reference standard for regulatory residue testing (e.g., in honey, crops, and equine anti-doping) and as a direct-acting pharmacological ligand. Because amitraz functions largely as a prodrug, BTS-27271 is the actual molecular entity responsible for binding to octopamine receptors in invertebrates and alpha-2 adrenergic receptors in mammals, making it indispensable for precise in vitro assays and agrochemical development[1].
Substituting BTS-27271 with its parent compound, amitraz, or terminal degradation products like 2,4-dimethylaniline (2,4-DMA) critically compromises both analytical and pharmacological workflows. In in vitro cell-based assays or isolated organ models, amitraz often yields false negatives or delayed kinetics because these systems lack the hepatic enzymes required to biotransform the prodrug into the active BTS-27271 ligand [1]. Conversely, in analytical residue monitoring, amitraz hydrolyzes so rapidly—especially in acidic matrices like honey or gastric fluid—that attempting to quantify the parent compound leads to severe under-reporting of exposure [2]. While terminal metabolites like 2,4-DMA are stable, they lack the formamidine moiety necessary for receptor-specific binding, making BTS-27271 the required choice for mechanistic studies and accurate mid-stage metabolic tracking.
In isolated pharmacological models, BTS-27271 demonstrates direct and immediate receptor engagement compared to its parent prodrug. In a perfused rat pancreas model evaluating alpha-2D-adrenergic receptor activation, BTS-27271 significantly increased glucagon secretion at concentrations as low as 1.0 µmol/L. In contrast, the parent compound amitraz required a 10-fold higher concentration (10.0 µmol/L) to elicit the same secretory response[1]. This confirms that BTS-27271 bypasses the need for hepatic conversion, providing a more accurate baseline for in vitro receptor assays.
| Evidence Dimension | Glucagon secretion stimulation threshold |
| Target Compound Data | 1.0 µmol/L (BTS-27271) |
| Comparator Or Baseline | 10.0 µmol/L (Amitraz) |
| Quantified Difference | 10-fold lower concentration threshold for the active metabolite |
| Conditions | Perfused rat pancreas model (in vitro) |
Procuring the active metabolite prevents false negatives and skewed dose-response curves in in vitro assays that lack metabolic conversion capabilities.
For toxicological and food safety testing, the rapid degradation of amitraz renders it an unreliable analytical marker. Pharmacokinetic tracking shows that while parent amitraz is quickly hydrolyzed, BTS-27271 serves as the predominant and stable intermediate, accounting for up to 88.7% of the cumulative recovered dose in mammalian urine by 96 hours post-exposure [1]. Consequently, regulatory bodies mandate the use of BTS-27271 as the primary diagnostic biomarker to definitively confirm amitraz exposure.
| Evidence Dimension | Cumulative dose recovery in urine |
| Target Compound Data | Up to 88.7% cumulative recovery (BTS-27271) |
| Comparator Or Baseline | Negligible direct recovery of intact parent amitraz |
| Quantified Difference | BTS-27271 provides a highly abundant, stable analytical target whereas the parent compound is lost to hydrolysis |
| Conditions | Mammalian metabolism and excretion tracking (96 hours) |
Analytical laboratories must procure this specific standard to achieve regulatory compliance and accurate LC-MS/MS calibration for residue analysis.
In agrochemical research, the active formamidine metabolite is recognized as the true ligand for invertebrate octopamine receptors (OARs). Studies on Bombyx mori (a Lepidoptera model) reveal that DPMF (BTS-27271) possesses quantifiable beta-adrenergic-like affinity for OARs, exhibiting stronger direct receptor binding and higher intrinsic insecticidal potential at the receptor level than both the parent amitraz and endogenous octopamine[1]. This makes it a highly effective structural scaffold for designing next-generation pest control agents.
| Evidence Dimension | Octopamine receptor binding affinity |
| Target Compound Data | High direct affinity (DPMF / BTS-27271) |
| Comparator Or Baseline | Lower direct affinity (Amitraz prodrug) |
| Quantified Difference | DPMF acts as the direct, more potent OAR ligand compared to the parent compound |
| Conditions | Bombyx mori octopamine receptor models |
Agrochemical R&D teams must utilize DPMF as the true lead pharmacophore for screening and synthesizing new OAR-targeting insecticides.
Because amitraz rapidly degrades in acidic environments, BTS-27271 is procured as the essential calibration standard for quantifying pesticide residues in honey, pears, and cotton to meet EPA and EU Maximum Residue Limits (MRLs) [1].
BTS-27271 is the principal equine metabolite of amitraz (a Class 3 Foreign Substance). Toxicology labs procure this compound to build robust GC-MS and LC-MS/MS calibration curves for detecting illegal tranquilizer administration in performance horses [2].
For patch-clamp or cell-viability assays targeting invertebrate octopamine receptors or mammalian alpha-2 adrenergic receptors, BTS-27271 is the required ligand. It ensures direct receptor engagement without the confounding variable of incomplete in vitro prodrug metabolism [3].
Due to its higher direct affinity for octopamine receptors, agrochemical developers use BTS-27271 as the baseline active pharmacophore to synthesize novel formamidine or imidazolinone derivatives that overcome existing pest resistance profiles [4].